N-[2-(oxan-4-ylsulfanyl)ethyl]furan-3-carboxamide
Description
N-[2-(Oxan-4-ylsulfanyl)ethyl]furan-3-carboxamide is a synthetic carboxamide derivative featuring a furan-3-carboxamide core linked to a 2-(oxan-4-ylsulfanyl)ethyl group. The compound’s structure combines a heterocyclic furan ring with a tetrahydrothiopyran (oxane) moiety, introducing both lipophilic (sulfanyl-oxane) and hydrogen-bonding (amide) functionalities.
Properties
IUPAC Name |
N-[2-(oxan-4-ylsulfanyl)ethyl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c14-12(10-1-5-16-9-10)13-4-8-17-11-2-6-15-7-3-11/h1,5,9,11H,2-4,6-8H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLFZKCDUJFODB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNC(=O)C2=COC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(oxan-4-ylsulfanyl)ethyl]furan-3-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 2-furoic acid with oxan-4-ylsulfanyl ethylamine under appropriate coupling conditions. The reaction typically requires the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like NMM (N-methylmorpholine) to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of microwave-assisted synthesis. This method offers the advantage of reduced reaction times and improved yields. The reaction is carried out in a microwave reactor, where the reactants are subjected to microwave radiation, leading to efficient heating and faster reaction rates .
Chemical Reactions Analysis
Types of Reactions
N-[2-(oxan-4-ylsulfanyl)ethyl]furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
N-[2-(oxan-4-ylsulfanyl)ethyl]furan-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(oxan-4-ylsulfanyl)ethyl]furan-3-carboxamide involves its interaction with specific molecular targets. In the context of its antimicrobial activity, the compound is believed to inhibit bacterial enzymes, thereby disrupting essential metabolic processes. For its anticancer properties, the compound may target specific receptors or enzymes involved in cell proliferation and survival pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The target compound’s key distinction lies in its oxan-4-ylsulfanyl ethyl side chain. Comparisons with analogs highlight how substituents influence molecular properties:
Key Observations:
- Lipophilicity: The oxane-sulfanyl group in the target compound may enhance membrane permeability compared to polar groups (e.g., diethylamino in ).
- Metabolic Susceptibility : Sulfur atoms (e.g., in oxan-4-ylsulfanyl or methylthio groups ) may increase susceptibility to oxidative metabolism, as seen in DACA’s N-oxide metabolite .
Biological Activity
N-[2-(oxan-4-ylsulfanyl)ethyl]furan-3-carboxamide is a compound belonging to the class of furan derivatives, which are recognized for their diverse biological and pharmacological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a furan ring, a carboxamide group, and an oxan-4-ylsulfanyl moiety. The presence of these functional groups contributes to its unique chemical properties and potential biological activities.
Molecular Structure
- Molecular Formula : C₉H₁₃N₃O₂S
- Molecular Weight : 215.28 g/mol
- Functional Groups :
- Furan ring
- Carboxamide group
- Oxan-4-ylsulfanyl group
This compound exhibits its biological activity through several mechanisms:
- Antimicrobial Activity : Similar compounds have shown significant antibacterial properties against resistant strains such as Acinetobacter baumannii and Staphylococcus aureus . This activity is believed to result from the inhibition of bacterial cell wall synthesis.
- Anticancer Properties : The compound may interfere with cellular signaling pathways involved in tumor growth, such as the ERK5 pathway, leading to reduced cell proliferation .
- Influenza Virus Inhibition : Furan-carboxamide derivatives have been identified as potent inhibitors of the H5N1 influenza virus, suggesting potential antiviral applications .
Biological Activity Overview
The following table summarizes the biological activities associated with this compound:
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria; inhibits cell wall synthesis | , |
| Anticancer | Inhibits cancer cell proliferation via signaling pathway interference | |
| Antiviral | Inhibits H5N1 influenza virus replication |
Case Studies and Research Findings
- Antimicrobial Studies : Research has demonstrated that derivatives similar to this compound possess significant antibacterial activity. A study reported effective inhibition against Staphylococcus aureus, indicating potential for development into a therapeutic agent for resistant infections .
- Anticancer Investigations : In vitro studies have shown that furan derivatives can induce apoptosis in cancer cell lines. For instance, derivatives targeting the epidermal growth factor receptor (EGFR) have been noted for their anticancer effects, suggesting that this compound may also exhibit similar properties .
- Influenza Virus Research : A study highlighted the effectiveness of furan derivatives in inhibiting viral replication in H5N1-infected cells, positioning this compound as a candidate for further antiviral drug development .
Comparative Analysis with Similar Compounds
The uniqueness of this compound lies in its specific combination of functional groups that enhance its biological activity compared to other furan derivatives.
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| N-(furan-2-ylmethyl)-1H-indole-3-carboxamide | Anticancer targeting EGFR | Indole moiety enhances activity |
| Furan-3-carboxylate hydrazones | Antimicrobial and anticancer properties | Hydrazone linkage for enhanced reactivity |
| This compound | Antimicrobial, anticancer, antiviral | Oxan and sulfanyl groups |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
